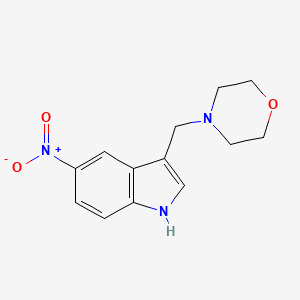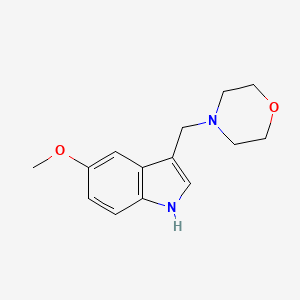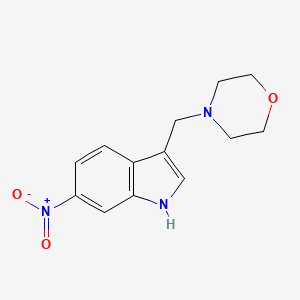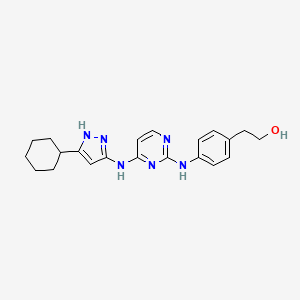
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol is a complex organic molecule known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industrial processes. Its unique structural features contribute to a wide range of chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol involves a multi-step organic synthesis process, typically beginning with the construction of the 5-Cyclohexyl-1H-pyrazole core. Subsequent steps include functionalization of the pyrazole ring, coupling with a pyrimidine derivative, and final attachment of the phenyl ethanol moiety. The reaction conditions often require specific catalysts, controlled temperatures, and purification steps to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound generally involve scalable synthetic routes optimized for cost-efficiency and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction processes to alter specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives that retain the core structure but with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has significant scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: : Explored for therapeutic applications due to its potential bioactivity.
Industry: : Applied in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to specific sites, influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol stands out due to its unique structural features and versatile applications. Some similar compounds include:
2-(4-((4-((5-Phenyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol.
2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)methanol.
These compounds share structural similarities but differ in specific substituents, influencing their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-[4-[[4-[(5-cyclohexyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c28-13-11-15-6-8-17(9-7-15)23-21-22-12-10-19(25-21)24-20-14-18(26-27-20)16-4-2-1-3-5-16/h6-10,12,14,16,28H,1-5,11,13H2,(H3,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSTMBPNOIMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)
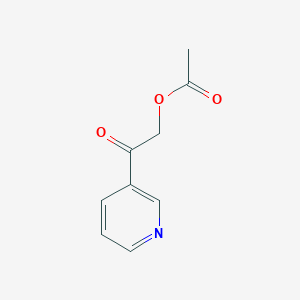
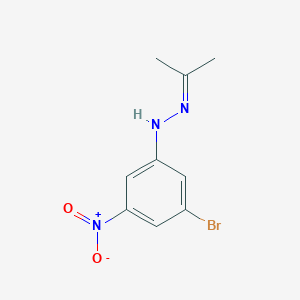
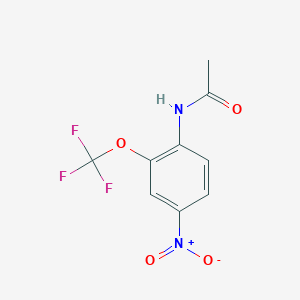
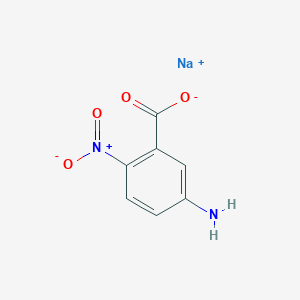
![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
![(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8026630.png)
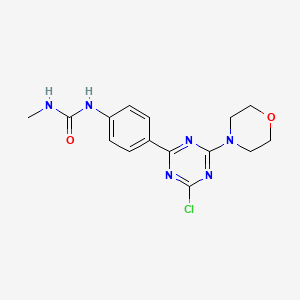
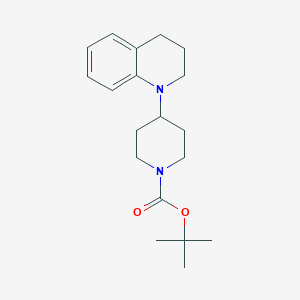
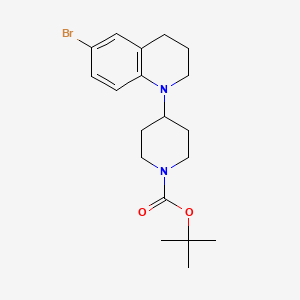
![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)
